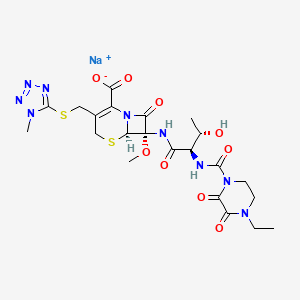

头孢布佩拉酮钠

描述

“Tomiporan”是一种化合物,其化学名称为头孢布佩拉酮 。 它于1985年首次获准使用 。头孢布佩拉酮属于β-内酰胺类抗生素,具体来说是头孢菌素类。这些抗生素被广泛用于治疗细菌感染。

科学研究应用

头孢布佩拉酮在以下方面得到应用:

临床医学: 用于治疗由易感微生物引起的感染。

研究: 科学家研究其药代动力学、疗效和安全性。

工业: 头孢布佩拉酮有助于抗生素制剂的生产。

作用机制

头孢布佩拉酮通过与青霉素结合蛋白 (PBP) 结合来抑制细菌细胞壁的合成。这会破坏肽聚糖的形成,导致细胞裂解和细菌死亡。

生化分析

Biochemical Properties

Cefbuperazone Sodium interacts with various enzymes and proteins in biochemical reactions. Like all beta-lactam antibiotics, Cefbuperazone Sodium binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis .

Cellular Effects

The effects of Cefbuperazone Sodium on cells are primarily related to its inhibition of cell wall synthesis. By binding to PBPs, it disrupts the structural integrity of the bacterial cell wall, leading to cell lysis . This impacts cell function and can influence cellular processes such as cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of Cefbuperazone Sodium involves its binding to PBPs. This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis . The process involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of Cefbuperazone Sodium vary with different dosages. Pharmacological studies with Cefbuperazone Sodium doses in the range of 250 to 6000 mg/kg body weight administered intravenously or subcutaneously in mice, rats, rabbits, dogs, and guinea pigs, elicited effects on several pharmacological parameters .

Metabolic Pathways

The excretion pattern differs between species .

Transport and Distribution

Cefbuperazone Sodium is distributed rapidly throughout the body with short-lived high concentrations in liver and kidney and longer-lasting high concentrations in urine and intestinal contents .

准备方法

合成路线:: 头孢布佩拉酮可以通过多种路线合成。一种常见的方法是使7-氨基头孢烷酸 (7-ACA) 与 3-(2-噻吩基)丙烯酸反应。所得化合物经过进一步修饰,即可得到头孢布佩拉酮。

反应条件:: 头孢布佩拉酮合成的具体反应条件可能有所不同,但通常包括合适的溶剂、催化剂和温度控制。

工业生产:: 头孢布佩拉酮采用大规模发酵工艺进行工业化生产。培养微生物(如链霉菌)以生产该化合物,然后将其分离和纯化。

化学反应分析

头孢布佩拉酮会发生以下几种化学反应:

水解: β-内酰胺环可以被β-内酰胺酶水解,导致失活。

氧化: 头孢布佩拉酮会发生氧化反应,影响其稳定性和药代动力学。

取代: 分子上的各种官能团可以被取代,影响其性质。

常见的试剂包括酶(β-内酰胺酶)、氧化剂和亲核试剂。主要产物包括水解形式和氧化产物。

相似化合物的比较

头孢布佩拉酮的独特性在于其化学结构和活性谱。类似的化合物包括其他头孢菌素,如头孢噻肟和头孢曲松。

属性

CAS 编号 |

76648-01-6 |

|---|---|

分子式 |

C22H29N9NaO9S2 |

分子量 |

650.6 g/mol |

IUPAC 名称 |

sodium;(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H29N9O9S2.Na/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3;/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37);/t10-,12+,19+,22-;/m0./s1 |

InChI 键 |

HKFFDVOEBVRKTD-FDVIUCIPSA-N |

SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-])OC.[Na+] |

手性 SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@]2([C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC.[Na] |

规范 SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC.[Na] |

外观 |

Solid powder |

Key on ui other cas no. |

76648-01-6 |

纯度 |

>95% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

cefbuperazone cefbuperazone sodium, (6R-(6alpha,7alpha,7(2R*,3S*)))-isomer sodium 7beta-(2R, 3S)-2-(4-ethyl-2,3-dioxo-1-piperazinecarboxamido)-(3-hydroxybutanamido)-7alpha-methoxy-3-((1-methyl-1H-tetrazol-5-yl)thiomethyl)-3-cephem-4-carboxylate T 1982 T-1982 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Cefbuperazone Sodium?

A1: Cefbuperazone Sodium is a third-generation cephalosporin antibiotic. Like other beta-lactam antibiotics, it exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, ] It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis. [] This disruption weakens the bacterial cell wall, leading to cell lysis and death. []

Q2: What is the stability profile of Cefbuperazone Sodium?

A4: Research has shown that Cefbuperazone Sodium for injection remains stable for up to 8 hours when mixed with commonly used infusion solutions like 0.9% NaCl injection and 5% glucose injection. []

Q3: Have any novel crystal forms of Cefbuperazone Sodium been reported?

A5: Yes, a novel crystal form of Cefbuperazone Sodium has been developed and characterized. [] This new form exhibits desirable characteristics such as well-defined granules, good flow properties, and improved stability. []

Q4: Are there analytical methods available for quality control of Cefbuperazone Sodium?

A6: High-performance size exclusion chromatography (HPSEC) has been successfully employed to quantify polymers in Cefbuperazone Sodium, ensuring its quality and consistency. []

Q5: What is known about the pharmacokinetics of Cefbuperazone Sodium?

A7: Studies in healthy volunteers have investigated the serum bactericidal activity (SBA) of Cefbuperazone Sodium at different doses and time points after intravenous administration. [, ] These studies provide insights into the drug's absorption, distribution, and elimination profile. [, ]

Q6: What are the advantages of the novel Cefbuperazone Sodium hydrate?

A9: The newly developed Cefbuperazone Sodium hydrate boasts enhanced storage stability, making it particularly suitable for formulating medications. [] This improved stability could translate to a longer shelf life and potentially greater patient access. []

Q7: Is there information available on the local toxicity of Cefbuperazone Sodium for injection?

A10: Preclinical studies in animals (rabbits, guinea pigs, mice, and rats) have demonstrated that Cefbuperazone Sodium for injection exhibits minimal local toxicity. [] Specifically, it showed no evidence of vascular irritation, hemolysis, or anaphylaxis in these animal models. []

Q8: What are the potential applications of the novel Cefbuperazone Sodium composition powder for injection?

A11: This novel composition, utilizing sodium benzoate, offers several advantages, including improved particle uniformity, higher Cefbuperazone Sodium content, enhanced compatibility and stability, and ease of use. [] It also simplifies the manufacturing process and reduces production costs, making it suitable for large-scale production. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)

![6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B1668744.png)

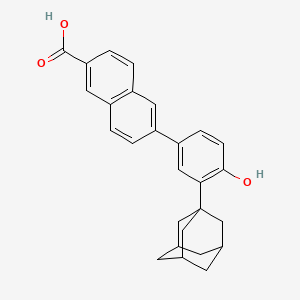

![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)